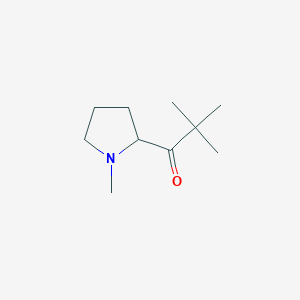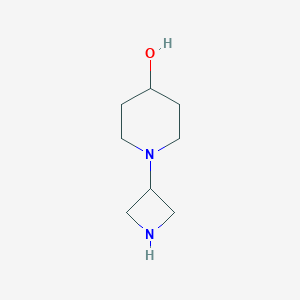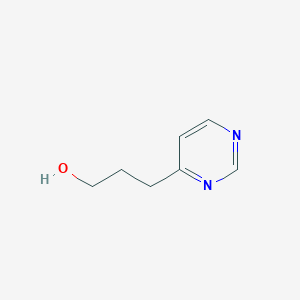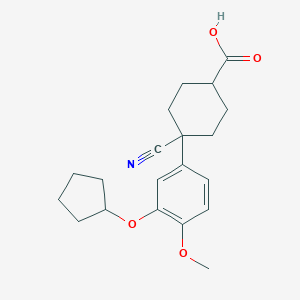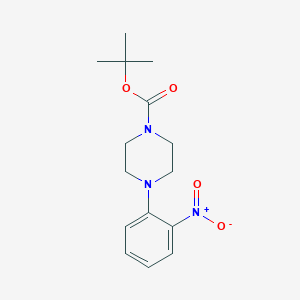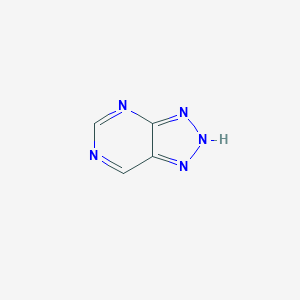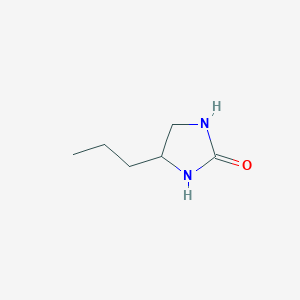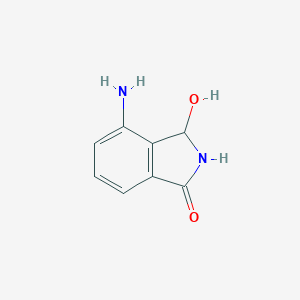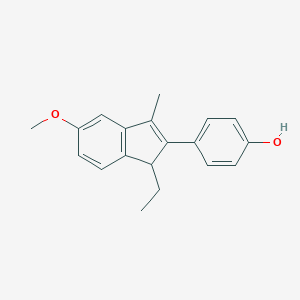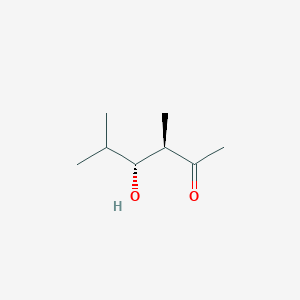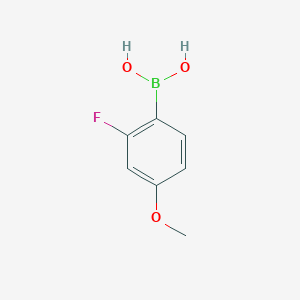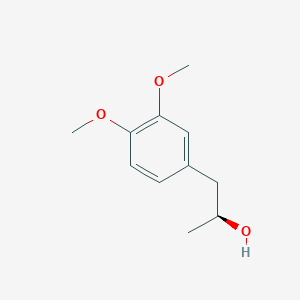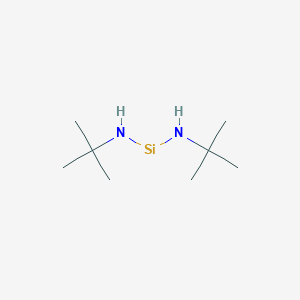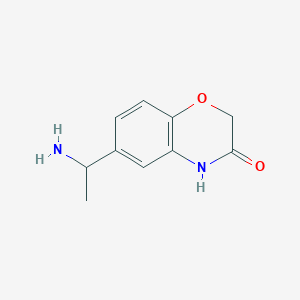![molecular formula C9H14O B062302 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 168471-63-4](/img/structure/B62302.png)
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane, also known as tropone, is a bicyclic organic compound with a seven-membered ring and a double bond. It is a highly reactive compound that has been used in various chemical reactions and as a starting material for the synthesis of other compounds.
Mechanism Of Action
Tropone is a highly reactive compound that can undergo various chemical reactions such as nucleophilic addition, electrophilic addition, and cycloadditions. Its mechanism of action depends on the type of reaction it undergoes and the nature of the reactant. For example, in the Diels-Alder reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as a dienophile and reacts with a diene to form a cyclohexene ring. In the Michael reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as an acceptor of a nucleophile and forms a C-C bond.
Biochemical And Physiological Effects
Tropone and its derivatives have shown promising results in the field of medicinal chemistry. They have been found to exhibit anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and pathways. Tropone has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the growth of microorganisms.
Advantages And Limitations For Lab Experiments
Tropone is a highly reactive compound that can be used in various chemical reactions. Its synthesis method is relatively simple and can be carried out using readily available reagents. However, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane is a highly unstable compound that can undergo spontaneous polymerization and oxidation. It is also highly reactive towards air and moisture, which can affect its reactivity and yield.
Future Directions
There are several future directions for the research on 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives. One of the directions is the development of new synthetic methods for the synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane derivatives with improved reactivity and stability. Another direction is the investigation of the biological activities of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives in different disease models. Furthermore, the development of new drug delivery systems for 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives can enhance their therapeutic potential and reduce their toxicity.
Synthesis Methods
Tropone can be synthesized by the dehydration of cycloheptatriene using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which undergoes rearrangement to form the seven-membered ring of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane. The yield of the reaction can be improved by using azeotropic distillation or by adding a dehydrating agent such as phosphorus pentoxide.
Scientific Research Applications
Tropone has been used in various chemical reactions such as Diels-Alder reactions, Michael reactions, and cycloadditions. It has also been used as a starting material for the synthesis of other compounds such as tropolones, tropolone derivatives, and alkaloids. Tropone and its derivatives have shown promising results in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
properties
CAS RN |
168471-63-4 |
|---|---|
Product Name |
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-prop-2-enyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O/c1-2-3-7-4-5-8-9(6-7)10-8/h2,7-9H,1,3-6H2 |
InChI Key |
YAFVAUVQNGYKJV-UHFFFAOYSA-N |
SMILES |
C=CCC1CCC2C(C1)O2 |
Canonical SMILES |
C=CCC1CCC2C(C1)O2 |
synonyms |
7-Oxabicyclo[4.1.0]heptane, 3-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



